2-Hydroxybenzohydrazide: A Comprehensive Technical Guide for Researchers
2-Hydroxybenzohydrazide: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activities of a Promising Therapeutic Scaffold.
Introduction
2-Hydroxybenzohydrazide, a salicylic (B10762653) acid derivative, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug development. Its versatile chemical structure, incorporating both a hydroxyl group and a hydrazide moiety, allows for a diverse range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of 2-hydroxybenzohydrazide, detailing its chemical and physical properties, synthesis methodologies, and its multifaceted biological activities, including anti-inflammatory, analgesic, antipyretic, and antibacterial effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Chemical Structure and Properties
2-Hydroxybenzohydrazide (IUPAC Name: 2-hydroxybenzohydrazide), also known as salicyl hydrazide, is an organic compound with the chemical formula C₇H₈N₂O₂.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl group (-OH) and a hydrazide group (-CONHNH₂) at positions 2 and 1, respectively.
Chemical Structure:
Figure 1: Chemical structure of 2-Hydroxybenzohydrazide.
Physicochemical Properties
A summary of the key physicochemical properties of 2-hydroxybenzohydrazide is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 936-02-7 | [1][2] |
| Appearance | White to light pink crystalline powder | |
| Melting Point | 147-150 °C | [2] |
| Boiling Point | 274.61 °C at 760 mmHg | [2] |
| Solubility | Soluble in ethanol (B145695) |
Spectroscopic Data
The structural identity of 2-hydroxybenzohydrazide is confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.
| Spectroscopic Data | Values |
| FT-IR (KBr, cm⁻¹) | 3319 & 3266 (-NH₂), 3266 (-OH phenolic), 1645 (C=O amide), 1590 (C=C aromatic), 1532 (-NH), 1354 (C-N) |
| ¹H-NMR (400 MHz, DMSO-d₆, ppm) | 11.90 (s, 1H, -OH), 8.29 (s, 1H, -NH), 7.90-6.50 (m, 4H, aromatic) |
| UV-Vis (Ethanol, nm) | 210, 236, 300 |
Synthesis of 2-Hydroxybenzohydrazide
The primary synthetic route to 2-hydroxybenzohydrazide involves the reaction of a salicylic acid ester, typically methyl salicylate (B1505791) (found in wintergreen oil), with hydrazine (B178648) hydrate (B1144303).[3] This nucleophilic acyl substitution reaction is often carried out under reflux in a suitable solvent like ethanol. More recently, microwave-assisted synthesis has been employed as a green and efficient alternative, significantly reducing reaction times.[4]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a rapid and environmentally friendly method for the synthesis of 2-hydroxybenzohydrazide.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Microwave reactor
-
Round bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Distilled water
Procedure:
-
In a round bottom flask, combine methyl salicylate and an excess of hydrazine hydrate.
-
Place the flask in a microwave reactor and irradiate at a power of 160-320 Watts for 2-8 minutes.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold distilled water to the mixture to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water to remove any unreacted hydrazine hydrate.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-hydroxybenzohydrazide.
-
Dry the purified crystals in a desiccator.
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using FT-IR and ¹H-NMR spectroscopy.
Figure 2: Experimental workflow for the synthesis of 2-Hydroxybenzohydrazide.
Biological Activities and Mechanisms of Action
2-Hydroxybenzohydrazide and its derivatives have been shown to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory and Analgesic Activity
2-Hydroxybenzohydrazide has demonstrated significant anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-hydroxybenzohydrazide reduces the production of prostaglandins, thereby alleviating these symptoms.
Furthermore, studies suggest an involvement of the opioidergic system in its analgesic effects. This indicates that 2-hydroxybenzohydrazide may also exert its pain-relieving effects by interacting with opioid receptors in the central nervous system.



